1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Description
1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C26H31N7O2 and its molecular weight is 473.581. The purity is usually 95%.
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Biological Activity
1-(Adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H31N7O2 with a molecular weight of approximately 473.6 g/mol. The structure includes an adamantane moiety, a piperazine ring, and a triazolopyrimidine fragment, which are known to contribute to various biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing similar structural motifs to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines. For example, derivatives containing the adamantane carbonyl moiety have been tested against human prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. Results indicated that these compounds exhibited IC50 values less than 10 µM against MCF-7 cells, suggesting potent activity .
Antimicrobial Activity
The antimicrobial properties of adamantane derivatives have also been explored. In a study involving hydrazide-hydrazones derived from adamantane:
- Antibacterial Effects : Certain derivatives demonstrated significant antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans. Compounds exhibited varying degrees of cytotoxicity against human cancer cell lines .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Cell Proliferation : The presence of the triazole and pyrimidine rings is believed to interfere with nucleic acid synthesis or function within cancer cells.
- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis and metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of similar adamantane-based compounds in inhibiting tumor growth in vivo. The results indicated that administration led to a significant reduction in tumor size in mice models compared to controls. This study highlights the potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of adamantane derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
1-adamantyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2/c1-35-21-4-2-20(3-5-21)33-24-22(29-30-33)23(27-16-28-24)31-6-8-32(9-7-31)25(34)26-13-17-10-18(14-26)12-19(11-17)15-26/h2-5,16-19H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZDUPLDADFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.